Cas no 2896-63-1 (3-Propylbenzene-1,2-diol)

3-Propylbenzene-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 3-Propylbenzene-1,2-diol
- 1,2-Benzenediol,3-propyl-
- 3-Propyl-1,2-benzenediol
- 3-n-propylcatechol
- Q27278557
- D82476
- DTXSID00183165
- A876571
- CHEBI:147332
- MFCD00873219
- EN300-1599523
- 1,2-Benzenediol, 3-propyl-
- SCHEMBL68921
- AKOS002760969
- AS-77174
- 2896-63-1
- 3-propylbenzene-1, 2-diol
- CAA89663
- 3-Propylcatechol
- UNII-G1595578WG
- 3-propyl-1,2-dihydroxy benzene
- G1595578WG
- 3-propylpyrocatechol
- CS-0152426
- DB-339499
- DTXCID10105656
- GOZVFLWHGAXTPA-UHFFFAOYSA-N
-
- MDL: MFCD00873219
- インチ: InChI=1S/C9H12O2/c1-2-4-7-5-3-6-8(10)9(7)11/h3,5-6,10-11H,2,4H2,1H3
- InChIKey: GOZVFLWHGAXTPA-UHFFFAOYSA-N
- ほほえんだ: CCCC1=C(C(=CC=C1)O)O
計算された属性
- せいみつぶんしりょう: 152.08376
- どういたいしつりょう: 152.084
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 57
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 40.5A^2
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.122
- ゆうかいてん: 92 ºC
- ふってん: 272 ºC
- フラッシュポイント: 130 ºC
- 屈折率: 1.565
- PSA: 40.46
3-Propylbenzene-1,2-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X43505-250mg |
3-Propylbenzene-1,2-diol |
2896-63-1 | 95% | 250mg |
¥477.0 | 2023-09-05 | |
eNovation Chemicals LLC | D963186-1g |
1,2-Benzenediol, 3-propyl- |
2896-63-1 | 95+% | 1g |
$400 | 2024-06-07 | |
Alichem | A019087323-1g |
3-Propylbenzene-1,2-diol |
2896-63-1 | 95% | 1g |
$696.80 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X43505-5g |
3-Propylbenzene-1,2-diol |
2896-63-1 | 95% | 5g |
¥10780.0 | 2023-09-05 | |
Enamine | EN300-1599523-1.0g |
3-propylbenzene-1,2-diol |
2896-63-1 | 1g |
$842.0 | 2023-06-04 | ||
Enamine | EN300-1599523-5.0g |
3-propylbenzene-1,2-diol |
2896-63-1 | 5g |
$2443.0 | 2023-06-04 | ||
Enamine | EN300-1599523-2500mg |
3-propylbenzene-1,2-diol |
2896-63-1 | 2500mg |
$1650.0 | 2023-09-23 | ||
Enamine | EN300-1599523-10000mg |
3-propylbenzene-1,2-diol |
2896-63-1 | 10000mg |
$3622.0 | 2023-09-23 | ||
Enamine | EN300-1599523-500mg |
3-propylbenzene-1,2-diol |
2896-63-1 | 500mg |
$809.0 | 2023-09-23 | ||
Enamine | EN300-1599523-100mg |
3-propylbenzene-1,2-diol |
2896-63-1 | 100mg |
$741.0 | 2023-09-23 |
3-Propylbenzene-1,2-diol 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
3-Propylbenzene-1,2-diolに関する追加情報
Comprehensive Overview of 3-Propylbenzene-1,2-diol (CAS No. 2896-63-1): Properties, Applications, and Research Insights
3-Propylbenzene-1,2-diol (CAS No. 2896-63-1), also known as 3-propylcatechol, is a dihydroxybenzene derivative with a propyl side chain. This organic compound belongs to the catechol family, characterized by two adjacent hydroxyl groups on a benzene ring. Its molecular formula is C9H12O2, and it exhibits unique chemical properties due to the interplay between the aromatic ring, hydroxyl groups, and the propyl substituent. Researchers and industries value this compound for its versatility in organic synthesis, antioxidant applications, and potential biomedical uses.
The structural features of 3-Propylbenzene-1,2-diol contribute to its reactivity. The electron-donating propyl group influences the electron density of the aromatic ring, while the hydroxyl groups enable hydrogen bonding and participation in redox reactions. These traits make it a candidate for designing specialty polymers, chelating agents, and flavor intermediates. Recent studies highlight its role in green chemistry initiatives, where its biodegradability and low toxicity align with sustainable development goals.
In the context of user search trends, queries like "3-Propylbenzene-1,2-diol uses" or "CAS 2896-63-1 safety data" reflect growing interest in its practical applications. Analytical techniques such as HPLC and GC-MS are frequently mentioned in relation to its characterization, addressing concerns about purity and stability. Additionally, discussions on natural sources of catechols often reference synthetic analogs like this compound, bridging gaps between synthetic and natural product chemistry.
From an industrial perspective, 3-Propylbenzene-1,2-diol serves as a precursor in fragrances and pharmaceutical intermediates. Its antioxidant properties are explored in cosmetic formulations, responding to consumer demand for stable, non-irritating ingredients. Notably, its compatibility with enzyme-mediated reactions has spurred research in biocatalysis, a hot topic in biotechnology forums.
Environmental considerations are another focal point. Searches for "biodegradable aromatic compounds" often include catechol derivatives. While 2896-63-1 is synthetic, its degradation pathways are studied for wastewater treatment relevance. This aligns with regulatory trends emphasizing eco-friendly chemicals.
Future directions for 3-Propylbenzene-1,2-diol research may explore its structure-activity relationships in drug design or its role in advanced material science. As AI-driven molecular modeling gains traction, computational studies of its properties could optimize its applications further.
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